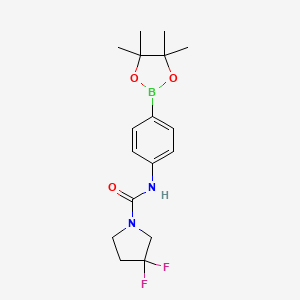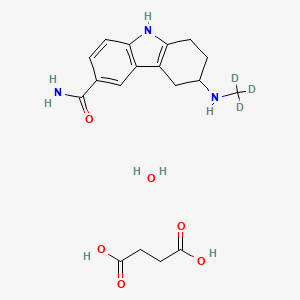![molecular formula C14H23NO2 B13725867 Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((cyclopropylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves multiple steps. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity . The reaction is mediated by an organic base and proceeds under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: The compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored. It may have applications in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-((cyclopropylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C14H23NO2 |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
methyl 4-(cyclopropylmethylamino)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-17-12(16)13-4-7-14(8-5-13,9-6-13)15-10-11-2-3-11/h11,15H,2-10H2,1H3 |
Clave InChI |
FHSLPDXGRZTNER-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(CC1)(CC2)NCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)



![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)



![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

